molecular formula C27H27N5O4 B1246022 PDGFR Tyrosine Kinase Inhibitor III CAS No. 205254-94-0

PDGFR Tyrosine Kinase Inhibitor III

Cat. No.: B1246022
CAS No.: 205254-94-0
M. Wt: 485.5 g/mol
InChI Key: INTPTKHSGKBHHW-UHFFFAOYSA-N
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Scientific Research Applications

GTPL6019 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinase receptors.

    Biology: In biological research, it helps in understanding cell signaling pathways and their role in cancer progression.

    Medicine: Its potential anticancer activity makes it a candidate for drug development and therapeutic studies.

    Industry: In the pharmaceutical industry, it is used in the development of targeted cancer therapies.

Mechanism of Action

PDGF signalling is initiated by the binding of distinct dimeric PDGF ligands to the extracellular domain of two monomeric receptors at the same time, thereby inducing dimerisation of PDGFR and autophosphorylation of the tyrosine residues within its intracellular domain .

Future Directions

The future of PDGF Receptor Tyrosine Kinase Inhibitor III lies in its potential use in the treatment of various diseases. For instance, it has been suggested that PDGF signalling inhibitors could play an increasing role in clinical trials for the treatment of various pulmonary diseases . Furthermore, next-generation TKIs were developed and clinically tested, leading to 2 new USA FDA drug approvals in 2020 .

Preparation Methods

The synthesis of GTPL6019 involves several steps, including the use of specific reagents and reaction conditions. While detailed synthetic routes are proprietary, general methods for synthesizing such compounds typically involve:

    Initial Formation: The initial formation of the core structure through a series of organic reactions, such as condensation or cyclization.

    Functional Group Modifications: Introduction of functional groups through substitution reactions.

    Purification: Purification of the compound using techniques like chromatography to ensure high purity.

Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to increase yield and reduce costs. This may involve continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

GTPL6019 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

GTPL6019 is unique in its specific inhibition of platelet-derived growth factor receptors. Similar compounds include:

    Imatinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

Compared to these compounds, GTPL6019 offers a more targeted approach, potentially reducing side effects and increasing efficacy in specific cancer types.

Properties

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447892
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205254-94-0
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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